(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-yl prop-2-enamide backbone: This can be achieved through a condensation reaction between furan-2-carboxaldehyde and a suitable amine under acidic or basic conditions.
Introduction of the tetrahydrothiophen-3-yl group: This step involves the reaction of the intermediate with a thiol compound, followed by oxidation to form the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-N-(tetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide: Lacks the sulfone group.
(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the sulfone group and the furan ring in (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide makes it unique compared to similar compounds
Properties
CAS No. |
577961-47-8 |
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Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+ |
InChI Key |
MGVOOLGFLJFWIY-CMDGGOBGSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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